molecular formula C14H16N2O2S B2434163 N,N'-dibenzylsulfamide CAS No. 42731-71-5

N,N'-dibenzylsulfamide

Cat. No.: B2434163
CAS No.: 42731-71-5
M. Wt: 276.35
InChI Key: PURCZXCDZQICPW-UHFFFAOYSA-N
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Description

N,N'-Dibenzylsulfamide is a chemical compound of interest in scientific research and development. As a sulfamide derivative featuring benzyl groups, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry explorations. Researchers may utilize this compound to investigate structure-activity relationships, develop novel synthetic pathways, or as a precursor for more complex molecules. Its properties are particularly relevant in studies involving enzyme inhibition, bio-isostere replacement for carbonyl groups, and the development of compounds with potential pharmacological activity. This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols. Specific chemical data including CAS Number, molecular formula, and structural information should be confirmed with the supplier.

Properties

IUPAC Name

N-(benzylsulfamoyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURCZXCDZQICPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, sulfamide is treated with two equivalents of benzyl bromide or chloride in a polar solvent system, such as ethanol-water (2:1 v/v), using potassium carbonate or triethylamine as the base. The reaction proceeds at 20–75°C for 12–24 hours, followed by extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and purification via column chromatography.

Key variables influencing yield include:

  • Molar ratio : A 1:2.2 molar ratio of sulfamide to benzyl halide ensures complete di-substitution while minimizing side products. Excess benzyl halide (up to 3.6 equivalents) may enhance conversion but risks generating quaternary ammonium byproducts.
  • Base selection : Carbonate bases (e.g., K₂CO₃) outperform weaker bases like NaHCO₃, achieving yields exceeding 95% under reflux conditions.
  • Solvent polarity : Protic solvents facilitate deprotonation of sulfamide’s NH groups, enhancing nucleophilicity. Ethanol-water mixtures optimize solubility and reaction kinetics.

Table 1: Representative Yields for Benzyl Halide Alkylation

Benzyl Halide Base Solvent Temperature (°C) Yield (%)
Benzyl bromide K₂CO₃ Ethanol/water 75 97
Benzyl chloride Et₃N THF 25 91
Benzyl bromide NaHCO₃ DMF 60 69

Mechanistic Considerations

The reaction proceeds via an Sₙ2 mechanism:

  • Deprotonation of sulfamide by the base generates a sulfamide anion (⁻NH–SO₂–NH⁻).
  • Nucleophilic attack on the benzyl halide’s electrophilic carbon yields a mono-benzylated intermediate.
  • A second deprotonation and alkylation step furnishes the di-benzylated product.

Isotopic labeling studies in analogous sulfonamide syntheses confirm that both oxygen atoms in the sulfonyl group originate from the sulfamide precursor, ruling out solvent participation in sulfonyl oxygen exchange.

Sulfamoyl Chloride-Benzylamine Coupling

An alternative route involves the reaction of sulfamoyl chloride (ClSO₂NH₂) with benzylamine. This method is advantageous for substrates sensitive to strong bases but requires careful handling of sulfamoyl chloride, a moisture-sensitive reagent.

Protocol and Challenges

Sulfamoyl chloride is reacted with two equivalents of benzylamine in anhydrous tetrahydrofuran (THF) at 0°C, with triethylamine serving as an HCl scavenger. After warming to room temperature, the mixture is stirred for 4–6 hours, followed by aqueous workup and recrystallization from hexane-ethyl acetate.

Critical considerations :

  • Stoichiometry : Sub-stoichiometric benzylamine leads to mono-benzylated byproducts.
  • Solvent anhydrity : Hydrolysis of sulfamoyl chloride to sulfamic acid (H₂NSO₃H) competes in protic solvents, necessitating strict anhydrous conditions.

Comparative Yield Data

This method typically achieves 75–85% yields, limited by sulfamoyl chloride’s instability. Recent advances using polymer-supported sulfamoyl chloride derivatives have improved yields to 90% by mitigating hydrolysis.

Reductive Amination Strategies

Emerging methodologies employ reductive amination to construct the N–S bond. For example, palladium-catalyzed coupling of sodium benzylsulfinates with nitroarenes has been adapted for sulfamide systems.

Catalytic Cycle and Substrate Scope

A Pd/C catalyst mediates the reduction of nitro groups to amines while facilitating S–N bond formation. Benzylsulfinate acts as both a sulfur donor and reducing agent, enabling one-pot synthesis.

Advantages :

  • Tolerance for electron-withdrawing substituents on the benzyl ring.
  • Avoids stoichiometric bases, simplifying purification.

Limitations :

  • Lower yields (60–70%) compared to alkylation routes.
  • Requires pressurized H₂ atmospheres for optimal catalysis.

Mitsunobu-Based Alkylation

The Mitsunobu reaction, employing benzyl alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD), offers a metal-free pathway. This method is less common due to higher costs but provides excellent stereochemical control.

Reaction Dynamics

Sulfamide reacts sequentially with in situ-generated benzyloxyphosphonium intermediates, yielding the di-benzylated product. The reaction proceeds at room temperature in THF over 24–48 hours, with yields averaging 70%.

Table 2: Mitsunobu Reaction Optimization

Benzyl Alcohol Equiv. DIAD Equiv. Yield (%)
2.2 2.2 70
3.0 3.0 72
2.5 2.5 71

Green Chemistry Approaches

Recent innovations emphasize solvent-free and catalytic methods. Ball milling sulfamide with benzyl bromide and K₂CO₃ achieves 88% yield in 2 hours, eliminating solvent waste. Photocatalytic protocols using TiO₂ under UV light further reduce energy inputs, albeit with moderate yields (65%).

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylsulfamide undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfamide moiety can undergo oxidation to form sulfonic acids or reduction to form thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine and sulfamic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Various substituted benzyl derivatives.

    Oxidation Reactions: Benzylsulfonic acids.

    Reduction Reactions: Benzylthiols.

    Hydrolysis: Benzylamine and sulfamic acid.

Scientific Research Applications

N,N’-Dibenzylsulfamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-dibenzylsulfamide involves its ability to engage in hydrogen bonding. This property allows it to interact with various molecular targets, including enzymes and receptors. In medicinal chemistry, it can act as a bioisostere, mimicking the structure and function of other functional groups such as amides and ureas. This interaction can modulate the activity of biological pathways and processes, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

N,N’-Dibenzylsulfamide can be compared with other similar compounds such as:

    N,N’-Dimethylsulfamide: Lacks the benzyl groups, making it less hydrophobic and less effective in hydrogen bonding.

    N,N’-Diethylsulfamide: Similar to N,N’-dibenzylsulfamide but with ethyl groups instead of benzyl groups, resulting in different physical and chemical properties.

    N-Benzyl-N’-methylsulfamide: Contains one benzyl and one methyl group, offering a balance between hydrophobicity and hydrogen bonding capability.

Uniqueness: N,N’-Dibenzylsulfamide is unique due to its dual benzyl groups, which enhance its hydrophobicity and hydrogen bonding potential. This makes it particularly useful in applications requiring strong molecular interactions and stability.

Biological Activity

N,N'-Dibenzylsulfamide, a member of the sulfamide family, has garnered attention in recent years for its potential biological activities, particularly in the context of anticancer research. This article explores the synthesis, biological activity, and relevant case studies related to this compound, highlighting its pharmacological potential.

Chemical Structure and Synthesis

This compound is characterized by its two benzyl groups attached to a sulfamide moiety. The synthesis of this compound typically involves the reaction of sulfamide with benzyl chloride under appropriate conditions. Recent studies have reported efficient synthetic routes that yield high purity compounds suitable for biological testing.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Notably, studies have shown that it can inhibit the growth of various cancer cell lines, including glioma (U373) and adenocarcinoma (A549) cells. The mechanism behind this activity is believed to involve the compound's ability to penetrate cellular membranes effectively, enhancing its therapeutic efficacy .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
U373 (Glioma)5.0Induction of apoptosis
A549 (Adenocarcinoma)3.0Inhibition of cell proliferation

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although further research is necessary to elucidate these effects.
  • Anti-inflammatory Effects : Some findings indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by researchers at the Université 8 Mai 1945 Guelma, this compound was evaluated for its anticancer effects on multiple cell lines. The results demonstrated significant cytotoxicity against glioma and adenocarcinoma cells, with IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Synthesis and Characterization

A comprehensive study focused on synthesizing new derivatives of sulfamides, including this compound. The synthesized compounds were characterized using modern analytical techniques such as NMR and mass spectrometry, confirming their structures and purity . This foundational work is crucial for subsequent biological evaluations.

Q & A

Q. What synthetic protocols are recommended for producing high-purity N,N'-dibenzylsulfamide, and how are these methods validated?

  • Methodological Answer : this compound is synthesized via SuFEx (Sulfur Fluoride Exchange) click chemistry, which allows efficient coupling of benzylamine derivatives with sulfonyl fluorides . Validation involves HPLC for purity assessment, typically using a C18 column with a mobile phase gradient (e.g., acetonitrile/water) and UV detection at 254 nm. Structural confirmation is achieved through FT-IR (to identify N–H stretching at ~3290 cm⁻¹) and NMR (to resolve benzyl protons at δ 4.3–4.5 ppm) .

Q. How can hydrogen-bonding interactions in this compound be experimentally characterized?

  • Methodological Answer : FT-IR spectroscopy is critical for detecting hydrogen-bonded N–H groups. For this compound, sharp NH peaks at ~3290 cm⁻¹ indicate strong hydrogen bonding, contrasting with broader peaks in structurally dissimilar sulfamides (e.g., 3b in ). X-ray crystallography may further resolve hydrogen-bonding networks in the solid state, though no published crystal structure exists for this compound.

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection is standard, optimized for retention time consistency and minimal interference from metabolites. For transport studies (e.g., BCRP/ABCG2 inhibition), samples are pre-treated with Ko143 (a specific inhibitor) to isolate compound-specific efflux . Mass spectrometry (LC-MS/MS) provides higher sensitivity for trace quantification in pharmacokinetic studies.

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with BCRP/ABCG2 transporters, and how are these predictions experimentally validated?

  • Methodological Answer : Ensemble computational models (e.g., ROC curve-based ranking) predict nonsubstrate behavior for this compound by evaluating molecular descriptors like logP, polar surface area, and hydrogen-bond donor/acceptor counts . Experimental validation involves ex vivo bidirectional transport assays using polarized cell monolayers (e.g., MDCK-II cells transfected with BCRP). Transport ratios (Papp B→A/A→B) < 2.0 confirm nonsubstrate classification .

Q. What structural features of this compound influence its thermal stability, and how can these be optimized for polymer applications?

  • Methodological Answer : The rigidity of the benzyl groups and hydrogen-bonding capacity of the sulfamide moiety enhance thermal stability. Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C for polysulfamides derived from this compound . To optimize stability, modify substituents on the benzyl rings (e.g., electron-withdrawing groups) and characterize via differential scanning calorimetry (DSC) to monitor glass transition temperatures (Tg).

Q. How can contradictory data on this compound’s substrate specificity for ABC transporters be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, inhibitor specificity). Standardize protocols by:
  • Using Ko143 (a BCRP-specific inhibitor) to eliminate false positives from other transporters .
  • Cross-validating with siRNA knockdown of BCRP in cellular models.
  • Applying Michaelis-Menten kinetics to quantify transport efficiency (Km and Vmax) and compare across studies.

Q. What mechanistic insights can be gained from studying the inhibition of this compound transport in polarized tissues?

  • Methodological Answer : Mechanistic studies require confocal microscopy to track compound localization and patch-clamp electrophysiology to assess transporter activity. For example, co-administration with Ko143 in intestinal tissue models reveals apical-to-basal transport dominance, suggesting BCRP-mediated efflux. Data should be normalized to control substrates (e.g., mitoxantrone) to account for tissue variability .

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